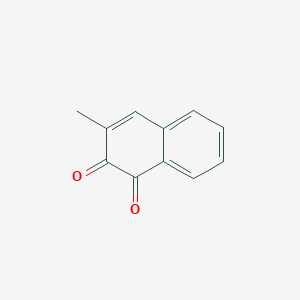![molecular formula C12H18O2 B14684853 13-Oxadispiro[5.0.5.1]tridecan-1-one CAS No. 26870-38-2](/img/structure/B14684853.png)
13-Oxadispiro[5.0.5.1]tridecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxadispiro[5.0.5.1]tridecan-1-one is a chemical compound with the molecular formula C12H18O2. It is characterized by its unique spirocyclic structure, which consists of two spiro-connected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxadispiro[5.0.5.1]tridecan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This may involve the use of continuous flow reactors and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
13-Oxadispiro[5.0.5.1]tridecan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
13-Oxadispiro[5.0.5.1]tridecan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore potential medicinal applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 13-Oxadispiro[5.0.5.1]tridecan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
13-Oxadispiro[5.0.5.1]tridecane: A similar compound with a slightly different structure, characterized by the absence of the ketone group.
Other Spirocyclic Compounds: Various other spirocyclic compounds share structural similarities with 13-Oxadispiro[5.0.5.1]tridecan-1-one.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
26870-38-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
13-oxadispiro[5.0.57.16]tridecan-12-one |
InChI |
InChI=1S/C12H18O2/c13-10-6-2-5-9-12(10)11(14-12)7-3-1-4-8-11/h1-9H2 |
InChI Key |
LZUBZAVSRCTXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3(O2)CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


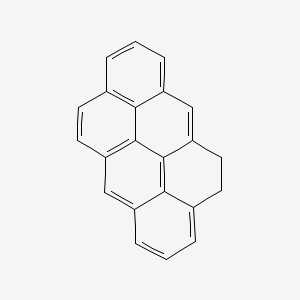
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
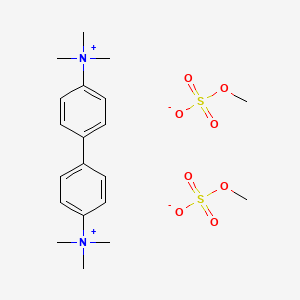
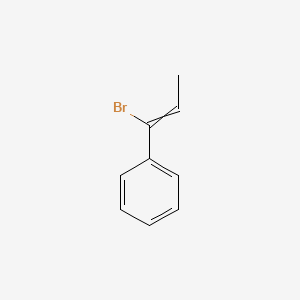
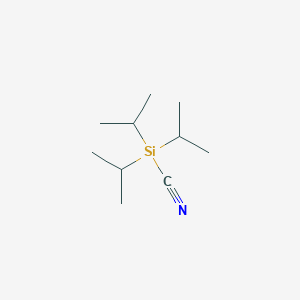
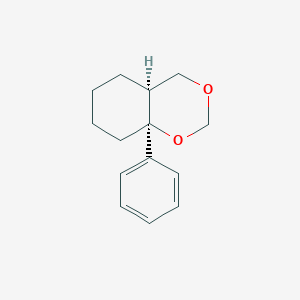
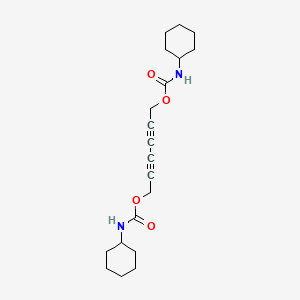
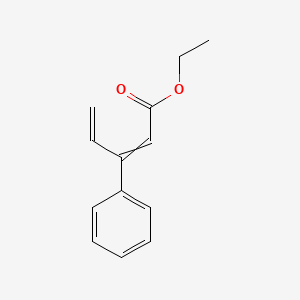
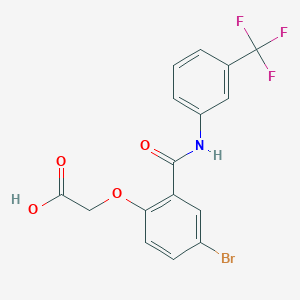
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)

![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
